molecular formula C19H27N7O4 B13123091 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate

Cat. No.: B13123091
M. Wt: 417.5 g/mol
InChI Key: NGMUUTYKXSUSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a cyclopropyl group, a pyrazole ring, and a benzimidazole moiety substituted with a morpholinylmethyl group. Its dihydrate form indicates crystalline stability, likely enhancing solubility and bioavailability for pharmaceutical applications. The compound has been explored in kinase inhibition therapies, as evidenced by its inclusion in a patent describing combinations with ancillary drugs to improve therapeutic efficacy .

Properties

Molecular Formula

C19H27N7O4

Molecular Weight

417.5 g/mol

IUPAC Name

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate

InChI

InChI=1S/C19H23N7O2.2H2O/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;;/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);2*1H2

InChI Key

NGMUUTYKXSUSDB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5.O.O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

Step Description Reagents/Conditions Outcome
1 Pyrazole ring formation 1,3-dicarbonyl compound + hydrazine derivative, solvent: DMF or DMSO, temperature controlled (e.g., 80-120 °C) Pyrazole intermediate
2 Benzimidazole ring construction o-Phenylenediamine derivative, acid catalyst, heating Benzimidazole intermediate
3 Morpholin-4-ylmethyl group introduction Morpholine and formaldehyde or morpholinomethylating agents Morpholin-4-ylmethyl-substituted benzimidazole
4 Urea coupling Cyclopropylamine, coupling agents (e.g., carbonyldiimidazole or phosgene equivalents), solvents like N-methylpyrrolidone (NMP), temperature ~100 °C Final urea compound
5 Crystallization Solvent mixture (e.g., EtOAc-iPrOH), addition of L-lactic acid for salt formation, followed by purification via slurries in toluene and diethyl ether Dihydrate salt form

Example Reaction Conditions from Research Findings

  • Cyclopropylamine is reacted with a pyrazolyl-benzimidazole intermediate in NMP at 100 °C for 5–9 hours, with additional cyclopropylamine added to drive the reaction to completion.
  • After reaction completion, the mixture is diluted with water and extracted with ethyl acetate.
  • The organic layers are washed with saturated ammonium chloride solution and brine, dried over magnesium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by recrystallization or slurry washing with solvents such as toluene and diethyl ether.
  • The final dihydrate salt is prepared by treatment with L-lactic acid in ethyl acetate/isopropanol, followed by solvent removal and drying under vacuum.

Analytical and Purification Techniques

  • Reaction progress is monitored by liquid chromatography-mass spectrometry (LC/MS) and thin-layer chromatography (TLC).
  • Purity is assessed by high-performance liquid chromatography (HPLC).
  • The final product is isolated as a solid with characteristic color (e.g., orange glassy solid or purple foam depending on intermediate).
  • Drying is conducted under vacuum at 35–45 °C to achieve the dihydrate form.

Summary Table of Synthesis Parameters

Parameter Details
Molecular Formula C19H27N7O4 (dihydrate)
Molecular Weight 417.5 g/mol
Solvents Used DMF, DMSO, NMP, EtOAc, iPrOH, toluene, diethyl ether
Catalysts/Agents Copper triflate (in some steps), carbonyldiimidazole, L-lactic acid (for salt formation)
Reaction Temperatures 80–120 °C for ring formation; ~100 °C for urea coupling
Reaction Times 4–9 hours per step, adjusted as needed
Purification Extraction, washing, recrystallization, slurry washing
Analytical Methods LC/MS, HPLC, TLC

Research Findings and Optimization Notes

  • The reaction yield can be optimized by controlling the stoichiometry of cyclopropylamine and reaction temperature.
  • Addition of catalysts such as copper triflate enhances reaction efficiency in some steps.
  • The dihydrate form improves compound stability and solubility in aqueous media, beneficial for biological applications.
  • The use of L-lactic acid to form the lactate salt enhances crystallinity and purity.
  • Solvent selection for crystallization and washing is critical to remove impurities and obtain the desired hydrate form.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator , indicating its relevance in pharmacology. Its structural features allow for selectivity towards specific biological targets, making it a candidate for therapeutic exploration.

Enzyme Inhibition

Research has shown that 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea can inhibit various enzymes involved in disease pathways. For example, studies have demonstrated its activity against kinases, which are crucial in cancer proliferation and survival pathways.

Receptor Modulation

The compound's ability to modulate receptor activity suggests potential applications in treating conditions like cancer and neurodegenerative disorders. Interaction studies have utilized techniques such as molecular docking and surface plasmon resonance to elucidate binding affinities to target receptors.

Biological Research

The compound's biological activities extend beyond enzyme inhibition and receptor modulation, making it applicable in various research contexts.

Anticancer Activity

Several studies have highlighted the anticancer properties of 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea through its action on multiple signaling pathways involved in tumor growth and metastasis. Its mechanism often involves the induction of apoptosis in cancer cells.

Neuroprotective Effects

Research indicates that the compound may exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to its ability to modulate oxidative stress responses and inhibit neuroinflammation.

Synthesis and Characterization

The synthesis of 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea can be achieved through various chemical reactions, often requiring optimization of conditions for maximum yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis with Related Compounds

To better understand the significance of 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound ASimilar benzimidazole coreAnticancer
Compound BDifferent side chainsAntimicrobial
Compound CAdditional functional groupsNeuroprotective

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of pharmacological and physicochemical properties.

2,4-Diaminoquinazoline Derivatives (e.g., Compounds 6a,b, 7a–i, 8a–e, 9a–c)

Structural Features: These derivatives () replace the benzimidazole-pyrazole core with a quinazoline scaffold. The cyclopropyl-pyrazole group is retained, but the 2,4-diaminoquinazoline backbone introduces distinct hydrogen-bonding capabilities. Biological Activity: Quinazolines are well-documented kinase inhibitors (e.g., EGFR inhibitors). The chlorine substituents in intermediate 5 (2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazolin-4-amine) may enhance electrophilic reactivity, improving covalent binding to kinase active sites . Synthesis: Synthesized via chlorination of 2-amino-5-chlorobenzoic acid followed by sequential substitutions, yielding intermediates with regioselective reactivity. This contrasts with the target compound’s synthesis, which likely involves coupling of preformed benzimidazole-pyrazole and urea modules .

Bis(morpholino-triazine) Urea Derivative (Compound 25)

Structural Features: This compound () shares the urea linker and morpholine substituents but replaces the benzimidazole-pyrazole core with a triazine ring. The triazine’s planar structure may alter binding kinetics compared to the benzimidazole’s fused bicyclic system. The morpholine groups likely enhance solubility, akin to the target compound’s dihydrate form . Yields (54%) suggest moderate efficiency, comparable to typical heterocyclic syntheses .

Pyran-Pyrazole Derivatives (Compounds 11a, 11b)

Structural Features : These molecules () feature pyran rings fused to pyrazole and nitrile/carboxylate groups. While lacking the benzimidazole and urea motifs, the pyrazole ring is a common element.
Biological Activity : Pyran derivatives often exhibit antimicrobial or anti-inflammatory activity, diverging from the kinase focus of the target compound. The nitrile group in 11a may confer electrophilic reactivity for covalent target engagement .

Comparative Data Table

Property Target Compound 2,4-Diaminoquinazoline Derivatives Bis(morpholino-triazine) Urea Pyran-Pyrazole Derivatives
Core Structure Benzimidazole-pyrazole-urea Quinazoline-pyrazole Triazine-urea Pyran-pyrazole
Molecular Weight (Da) ~480 (estimated) 400–450 ~650 300–350
Key Substituents Morpholinylmethyl, cyclopropyl Chlorine, cyclopropyl Morpholine, methylpiperazine Nitrile, carboxylate
Solubility Enhanced by dihydrate form Moderate (chlorine reduces solubility) High (morpholine improves solubility) Low (nitrile/carboxylate)
Synthetic Yield Not reported 60–80% 54% 40–60%
Biological Target Kinases (inferred) Kinases (e.g., EGFR) Undisclosed (likely kinases) Antimicrobial/anti-inflammatory

Research Findings and Implications

  • Structural-Activity Relationships : The benzimidazole-pyrazole-urea framework in the target compound offers a balance of rigidity and hydrogen-bonding capacity, critical for kinase inhibition. Replacing benzimidazole with quinazoline (as in ) introduces additional hydrogen-bond acceptors but may reduce selectivity due to quinazoline’s broader target profile.
  • Morpholine Impact : Morpholine substituents in both the target compound and triazine derivative () enhance solubility and metabolic stability, though the triazine’s larger size may limit cell permeability .
  • Synthetic Challenges : The target compound’s dihydrate form implies meticulous crystallization optimization, whereas the quinazoline derivatives’ chlorination steps require careful regioselective control .

Biological Activity

1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea; dihydrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.

The compound is classified under the category of benzimidazole derivatives, which are known for their diverse biological activities. Its molecular formula is C19H23N7O2C_{19}H_{23}N_{7}O_{2}, and it has a molecular weight of approximately 417.5 g/mol .

Benzimidazole derivatives, including the compound , often exhibit their biological activity through interactions with specific biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit key enzymes involved in various metabolic pathways. For instance, some studies have highlighted their role as inhibitors of diacylglycerol acyltransferase (DGAT), which plays a crucial role in lipid metabolism .
  • Antiparasitic Activity : The compound has shown potential against protozoan parasites such as Trypanosoma cruzi and Trichomonas vaginalis. Its activity is linked to its ability to disrupt cellular processes within these organisms .

Anticancer Activity

Recent studies have evaluated the anticancer properties of various benzimidazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Enzyme Inhibition

The compound's ability to inhibit enzymatic activity has been quantified in various studies:

Enzyme IC50 Value (µM) Effect
Diacylglycerol acyltransferase4.4Significant inhibition
β-glucuronidase46.12Moderate inhibition

Case Studies

Several case studies have explored the biological activity of benzimidazole derivatives:

  • Antiparasitic Study : A study evaluated the efficacy of benzimidazole derivatives against Trypanosoma cruzi. The results indicated that certain modifications to the benzimidazole structure enhanced activity against the parasite, suggesting a structure-activity relationship that could guide future drug design .
  • Anticancer Research : In a study involving various cancer cell lines, compounds similar to 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea were tested for cytotoxicity. The results showed promising activity, particularly in breast and lung cancer models, indicating potential for further development as anticancer agents .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including the formation of the pyrazole and benzimidazole cores, urea linkage, and dihydrate stabilization. Key challenges include:

  • Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (e.g., 2-propanol) are critical for isolating intermediates and final products .
  • Moisture sensitivity : Strict anhydrous conditions during urea bond formation may be required to avoid side reactions. Post-synthesis hydration under controlled humidity can stabilize the dihydrate form .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR spectroscopy : Confirms regiochemistry of pyrazole and benzimidazole substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns for halogenated or sulfur-containing intermediates .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in the dihydrate structure, as demonstrated for analogous urea derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side reactions in diazo compound synthesis .
  • Statistical modeling : Use response surface methodology to predict ideal reaction trajectories for multi-step pathways .

Q. How should discrepancies in biological activity data between studies be analyzed?

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., morpholinylmethyl vs. methyl groups) to isolate functional group contributions .
  • Dose-response assays : Compare IC50 values across multiple cell lines or enzymatic targets to identify context-dependent activity .

Q. What strategies determine the role of the urea moiety in biological activity?

  • Isosteric replacement : Replace the urea group with thiourea or carbamate analogs to assess hydrogen-bonding requirements for target binding .
  • Crystallographic analysis : Co-crystallize the compound with target proteins (e.g., kinases) to map urea-protein interactions .

Q. How can the dihydrate form’s impact on solubility and stability be evaluated?

  • Dynamic vapor sorption (DVS) : Measure hygroscopicity to correlate hydration state with environmental humidity .
  • Solubility assays : Compare dissolution rates of anhydrous vs. dihydrate forms in biorelevant media (e.g., simulated gastric fluid) .

Q. What are best practices for resolving contradictions in synthetic protocols?

  • Intermediate trapping : Isolate and characterize reactive intermediates (e.g., diazo compounds) to validate mechanistic pathways .
  • Reproducibility checks : Replicate conflicting protocols under controlled conditions (e.g., inert atmosphere, standardized reagents) to identify critical variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.